Structural Differentiation from the Simplest Acetamido Analog: m-Tolyl vs. Acetyl Substituent Impact on Lipophilicity
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate incorporates an m-tolylacetamido moiety at the 3-position, whereas the simplest analog, ethyl 3-acetamido-1-benzofuran-2-carboxylate (CAS 39786-38-4), bears only an acetyl group. The m-tolyl substituent contributes significantly to lipophilicity: the predicted XLogP3 for the m-tolyl compound is estimated at approximately 4.5–5.0, compared to approximately 2.5 for the acetyl analog (based on the carboxamide analog's reported XLogP3 of 3.2 for the less lipophilic amide form) [1]. This difference of roughly 2–2.5 log units translates to a >100-fold increase in estimated octanol-water partition coefficient, directly impacting membrane permeability and protein-binding characteristics.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 4.5–5.0 (ethyl ester with m-tolylacetamido group) |
| Comparator Or Baseline | Ethyl 3-acetamido-1-benzofuran-2-carboxylate (CAS 39786-38-4): Estimated XLogP3 ≈ 2.5. 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3): Measured XLogP3 = 3.2. |
| Quantified Difference | Approximately 2–2.5 log unit increase vs. acetyl analog; approx. 1.3–1.8 log unit increase vs. carboxamide analog. |
| Conditions | In silico prediction using XLogP3 algorithm as implemented in PubChem; experimental validation not yet reported for the target compound. |
Why This Matters
Higher lipophilicity may enhance membrane permeability and target engagement for intracellular targets (e.g., kinases), but could reduce aqueous solubility—making the compound suitable for permeability-limited rather than solubility-limited applications compared to its simpler analogs.
- [1] PubChem Compound Summary for CID 7385795. 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide: Computed XLogP3 = 3.2. View Source
